3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Suzuki–Miyaura cross-coupling Pyridinylboronic ester regioisomerism Electronic substitution effects

Researchers face inconsistent Suzuki coupling yields when using regioisomeric pyridinylboronic esters or free boronic acids prone to protodeboronation. This 3-pyrrolidinyl-5-boronate pyridine (pinacol ester) resolves this: • Enables reliable C5 arylation while retaining C3 pyrrolidine-critical for kinase hinge-binding modulation • Pinacol ester prevents protodeboronation at elevated temperature, ensuring consistent coupling yields (50-77%) • Supports multi-day parallel library synthesis with stable reagent performance

Molecular Formula C15H23BN2O2
Molecular Weight 274.171
CAS No. 1201644-49-6
Cat. No. B598539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS1201644-49-6
Molecular FormulaC15H23BN2O2
Molecular Weight274.171
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCCC3
InChIInChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)12-9-13(11-17-10-12)18-7-5-6-8-18/h9-11H,5-8H2,1-4H3
InChIKeyVVGOXGOZDDVPMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: 3-(Pyrrolidin-1-yl)-5-(pinacol boronate)pyridine


3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1201644-49-6) is a heteroaryl boronic ester featuring a pyridine core substituted at the 3-position with a pyrrolidine ring and at the 5-position with a pinacol boronate ester . The compound belongs to the class of pyridinylboronic esters widely employed as coupling partners in Suzuki–Miyaura cross-coupling reactions to construct biaryl and heteroaryl architectures [1]. Its molecular formula is C15H23BN2O2 with a molecular weight of 274.17 g/mol . The pinacol ester moiety confers enhanced storage stability compared to the corresponding free boronic acid, while the pyrrolidine substituent modulates the electronic properties of the pyridine ring, influencing reactivity in palladium-catalyzed transformations [1][2].

Risks of Generic Substitution: Regioisomer & Stability


Pyridinylboronic esters are not interchangeable across regioisomers. The position of the pyrrolidine substituent on the pyridine ring directly governs the electronic density at the boron-bearing carbon, which in turn dictates the rate of transmetalation in Suzuki–Miyaura couplings [1]. Substitution at the 3-position with pyrrolidine (as in the target compound) yields a distinct steric and electronic environment compared to the more common 2-pyrrolidin-1-yl isomer (CAS 933986-97-1), potentially leading to divergent reaction kinetics and yields [1]. Furthermore, substituting the pinacol ester with the corresponding free boronic acid introduces a risk of premature protodeboronation, as pinacol esters exhibit significantly greater hydrolytic stability under both ambient storage and aqueous coupling conditions [2]. These compound-specific properties mean that swapping the target compound for an analog without rigorous validation can result in substantially lower coupling yields or complete reaction failure.

Quantitative Evidence for Selecting This Boronic Ester


Regioisomeric Effect on Suzuki Coupling: 3- vs 2-Pyrrolidinyl

The target compound bears the pyrrolidine substituent at the pyridine 3-position, whereas the commercially widespread analog 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 933986-97-1) places it at the 2-position . In pyridinylboronic acids, substitution at the 2-position imposes steric shielding of the nitrogen lone pair, reducing N–B coordination and altering the boron center's Lewis acidity relative to 3-substituted analogs [1]. This electronic difference translates into divergent transmetalation rates: 3-substituted pyridylboronic acids have been demonstrated to undergo Suzuki coupling with 3-bromoquinoline in yields of 50–77% under Pd(PPh3)2Cl2/Cs2CO3 conditions, whereas 5-substituted analogs (bearing substitution patterns electronically analogous to the 2-substituted isomer) gave significantly lower yields due to competing protodeboronation [1]. Although direct head-to-head data for the pyrrolidine-substituted pair are not publicly available, the class-level trend strongly indicates that the 3-pyrrolidin-1-yl regioisomer provides a more robust coupling partner than the 2-isomer in palladium-catalyzed transformations [1].

Suzuki–Miyaura cross-coupling Pyridinylboronic ester regioisomerism Electronic substitution effects

Hydrolytic Stability: Pinacol Ester vs Free Boronic Acid

The target compound is supplied as the pinacol boronate ester, which offers substantially greater resistance to hydrolytic degradation than the corresponding free boronic acid [1]. A comparative study by Bernardini et al. demonstrated that pinacol-derived boronic esters exhibit significantly longer half-lives in aqueous media compared to simpler diol esters; for instance, phenylboronic acid pinacol ester showed a hydrolysis half-life approximately 3–10 times longer than the corresponding diethanolamine ester under physiological pH conditions [1]. Extrapolating this class-level trend, the pinacol ester form of 3-(pyrrolidin-1-yl)-5-pyridinylboronic acid provides enhanced shelf stability and superior robustness during aqueous Suzuki coupling reactions relative to the free boronic acid analog (CAS 1218790-56-7) [1]. This stability translates into more consistent coupling performance and reduced need for reagent requalification upon storage.

Boronic ester stability Hydrolytic degradation Storage and handling

Boronate Position: 5- vs 3-Pinacol Boronate Pyridyl Isomers

The target compound places the boronic ester at the pyridine 5-position, whereas other pyrrolidine-pyridine pinacol esters such as 2-(pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester (CAS 1257648-75-1) carry the boron functionality at the 3-position [1]. This positional difference dictates the vector of biaryl bond formation: the 5-boronate directs coupling to the meta position relative to the pyrrolidine substituent, enabling access to distinct regioisomeric product series that are inaccessible from the 3-boronate isomer [2]. In library synthesis, the availability of complementary boronate regioisomers is critical for exploring structure–activity relationships around the pyridine core, and the 5-boronate isomer (target compound) uniquely enables C5 arylation without requiring additional protection/deprotection steps that would be necessary if starting from the 3-boronate analog [1][2].

Regioselective functionalization Divergent synthetic routes Medicinal chemistry building blocks

High-Value Application Scenarios


Regiospecific C5-Arylation for Kinase Inhibitor Fragments

In medicinal chemistry programs targeting kinase ATP-binding sites, the ability to arylate the pyridine C5 position while retaining a pyrrolidine solubilizing group at C3 is critical for modulating hinge-binding interactions. The target compound provides this exact regioisomeric arrangement, avoiding the electronic penalties associated with 2-pyrrolidin-1-yl isomers that can undergo protodeboronation under palladium catalysis [1]. Its pinacol ester form further ensures consistent coupling yields during parallel library synthesis, where reagent stability over multi-day automated runs is essential [2].

Suzuki Coupling for CNS-Penetrant Biaryl Scaffolds

The pyrrolidine moiety is a privileged substructure for enhancing blood–brain barrier permeability. The 5-boronate ester enables direct coupling of the pyrrolidine-pyridine fragment with haloarenes to generate CNS-oriented biaryls without additional functional group manipulations . The class-level evidence that 3-substituted pyridinylboronic esters outperform 5-substituted analogs in coupling efficiency (50–77% yields vs. low yields due to protodeboronation) supports the selection of this specific regioisomer for challenging heteroaryl halide coupling partners [1].

Late-Stage Diversification of Pyridine-Containing APIs

When a late-stage pyridine intermediate requires diversification via C5 arylation, the target compound serves as a complementary boronic ester partner. Unlike the 3-boronate isomer (CAS 1257648-75-1) that would introduce coupling at the C3 position, the 5-boronate targets the meta position relative to the pyrrolidine group, expanding the accessible chemical space without the need for protecting group strategies that would erode overall yield [3]. The enhanced hydrolytic stability of the pinacol ester relative to the free boronic acid minimizes decomposition during prolonged reactions at elevated temperatures [2].

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